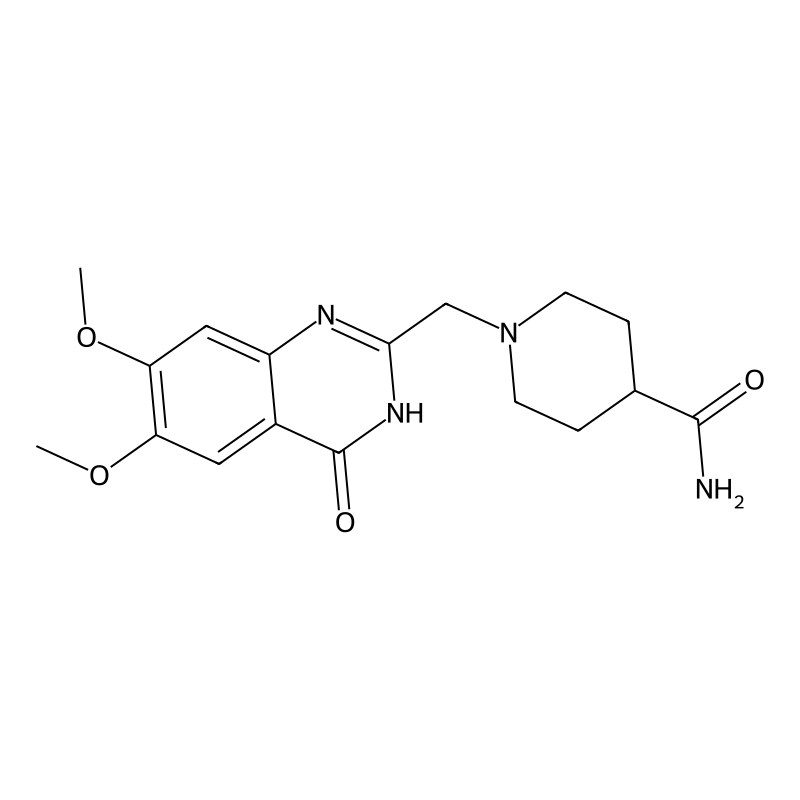

1-[(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]piperidine-4-carboxamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-[(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of quinazolinones, which are known for their diverse biological activities. This compound features a quinazolinone moiety attached to a piperidine ring via a methyl linker, along with a carboxamide functional group. The presence of the dimethoxy substituents on the quinazolinone structure enhances its potential for interacting with biological targets, making it an interesting candidate for pharmaceutical development.

The chemical behavior of 1-[(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]piperidine-4-carboxamide can be characterized by its ability to participate in various reactions typical of amides and quinazolinones. Key reactions include:

- Hydrolysis: Under acidic or basic conditions, the carboxamide group can hydrolyze to form the corresponding carboxylic acid and amine.

- Nucleophilic Substitution: The carbonyl carbon of the quinazolinone can act as an electrophile, allowing nucleophilic attack by various reagents.

- Reduction Reactions: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

The biological activity of 1-[(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]piperidine-4-carboxamide is primarily attributed to its interaction with specific enzymes and receptors. Studies have indicated that compounds with similar structures exhibit:

- Anticancer Properties: Many quinazolinones show activity against various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival.

- Inhibition of Enzymes: This compound may inhibit poly (ADP-ribose) polymerase and bromodomain-containing proteins, which are implicated in cancer and inflammatory diseases .

The synthesis of 1-[(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]piperidine-4-carboxamide typically involves several steps:

- Formation of Quinazolinone: Starting from 3,5-dimethoxyaniline, the synthesis proceeds through the formation of an intermediate that undergoes cyclization to yield the quinazolinone core.

- Piperidine Attachment: The piperidine ring is introduced via a nucleophilic substitution reaction on a suitable precursor containing the quinazolinone.

- Carboxamide Formation: Finally, the carboxamide group is introduced through acylation reactions using appropriate acyl chlorides or anhydrides.

These steps often require careful control of reaction conditions to optimize yields and purity .

1-[(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]piperidine-4-carboxamide has potential applications in:

- Pharmaceutical Development: Due to its biological activity against cancer and other diseases, it may serve as a lead compound for drug discovery.

- Research Tools: The compound can be used in biochemical assays to study enzyme inhibition and cellular signaling pathways.

Interaction studies reveal that this compound can bind effectively to target proteins involved in cancer progression. For instance:

- Binding Affinity: The compound's binding mode has been characterized using techniques such as X-ray crystallography and molecular docking studies. It shows significant interactions with key amino acids in target proteins like poly (ADP-ribose) polymerase .

Several compounds share structural similarities with 1-[(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]piperidine-4-carboxamide. Notable examples include:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Erlotinib | Quinazoline derivative | Tyrosine kinase inhibitor |

| Gefitinib | Quinazoline derivative | Anticancer agent targeting epidermal growth factor receptor |

| Tandutinib | Quinazoline derivative | Inhibitor of multiple tyrosine kinases |

Uniqueness:

While these compounds share a common quinazoline backbone, 1-[(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]piperidine-4-carboxamide's unique piperidine attachment and specific substituents may confer distinct pharmacological properties that differentiate it from others in this class .